TPA-023B
Overview
Description
TPA-023B is a compound known for its high affinity and selective modulation of the gamma-aminobutyric acid type A (GABAA) receptor. It acts as a partial agonist at the alpha2 and alpha3 subtypes and as an antagonist at the alpha1 subtype. This compound is primarily used in scientific research due to its non-sedating anxiolytic-like properties .
Preparation Methods
The synthesis of TPA-023B involves several steps, including the formation of the triazolopyridazine core and subsequent functionalization. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the pyridazine moiety. Reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Chemical Reactions Analysis
TPA-023B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
TPA-023B has a wide range of applications in scientific research:
Chemistry: It is used to study the binding affinity and selectivity of GABAA receptor modulators.
Biology: Researchers use this compound to investigate the role of GABAA receptors in various biological processes.
Medicine: The compound is studied for its potential therapeutic effects in treating anxiety and other neurological disorders.
Industry: While not widely used in industrial applications, this compound serves as a reference compound in the development of new anxiolytic drugs
Mechanism of Action
TPA-023B exerts its effects by selectively modulating the GABAA receptor. It binds to the benzodiazepine site of the receptor, acting as a partial agonist at the alpha2 and alpha3 subtypes and as an antagonist at the alpha1 subtype. This selective modulation enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to anxiolytic effects without sedation .
Comparison with Similar Compounds
TPA-023B is often compared with other GABAA receptor modulators such as TPA-023 and MRK-409. Unlike this compound, MRK-409 exhibits moderate activity at the alpha1 subtype, leading to sedative effects. TPA-023, on the other hand, shares a similar selectivity profile with this compound but has different pharmacokinetic properties. The unique feature of this compound is its high selectivity and non-sedating anxiolytic properties, making it a valuable tool in research .
Similar Compounds
- TPA-023
- MRK-409
- PF-06372865
Biological Activity
TPA-023B is a selective modulator of the GABA receptor, particularly targeting the α2 and α3 subtypes, while exhibiting antagonist properties at the α1 subtype. This profile positions this compound as a promising candidate for treating anxiety and pain without the sedative effects commonly associated with traditional benzodiazepines. Below is a detailed examination of its biological activity, including pharmacological profiles, case studies, and research findings.
Pharmacological Profile
This compound has been characterized through various studies that illustrate its unique efficacy and safety profile:
- Selectivity : this compound is functionally selective for the α2, α3, and α5 GABA receptor subtypes. It acts as a weak partial agonist at α2 and α3 receptors while being an antagonist at the α1 subtype .
- Efficacy : The compound has shown an EC of 1.7 nM at the α3 receptor, indicating high potency in modulating this receptor subtype .
Biological Activity in Pain Models
Recent studies have focused on this compound's effects in models of neuropathic pain:
- Antihyperalgesic Effects : In neuropathic mice with chronic constriction injury (CCI) of the sciatic nerve, this compound demonstrated significant reversal of hyperalgesia to both tactile and heat stimuli. Specifically, it produced dose-dependent antihyperalgesic effects with maximum possible effect percentages of 67.2% for mechanical hyperalgesia and 122.2% for heat hyperalgesia at 1 mg/kg doses .
Table 1: Antihyperalgesic Effects of this compound
Dose (mg/kg) | Mechanical Hyperalgesia (%) | Heat Hyperalgesia (%) |
---|---|---|
0.3 | 30.4 | 65.1 |
1.0 | 67.2 | 122.2 |
Case Studies
- Chronic Pain Management : In a study assessing the tonic aversive component of pain, this compound significantly reduced pain perception in CCI mice as measured by the conditioned place preference test and facial pain expression scores using the mouse grimace scale . This suggests that this compound not only alleviates withdrawal responses but also addresses chronic pain's affective components.
- Anxiolytic Properties : In preclinical models involving anxiety (elevated plus maze and fear-potentiated startle tests), this compound exhibited anxiolytic effects without causing sedation or impairing motor coordination, which is often a limitation in traditional benzodiazepines .
Metabolic Profile
This compound undergoes metabolism primarily via CYP3A4-mediated pathways, which is crucial for understanding its pharmacokinetics and potential drug interactions . The compound has shown favorable pharmacokinetic properties with significant brain GABA receptor occupancy correlating with its anxiolytic effects.
Research Findings
Research indicates that this compound's mechanism involves enhancing synaptic inhibition in the spinal dorsal horn, addressing diminished inhibition associated with pathological pain syndromes . Its selective action on α2/α3 GABA receptors normalizes exaggerated nociceptive responses without typical side effects seen with broader GABAergic drugs.
Properties
IUPAC Name |
3-fluoro-2-[2-fluoro-5-[3-(2-hydroxypropan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl]phenyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLQMGFNUNVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047330 | |
Record name | PharmaGSID_47330 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425377-76-0 | |
Record name | TPA-023B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425377760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TPA-023B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMY695BP6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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